molecular formula C14H17BrN2O5 B11690921 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B11690921
M. Wt: 373.20 g/mol
InChI Key: MSWIIHQDWVEILY-LZYBPNLTSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl ring with hydroxyl and methoxy substituents, linked to an acetohydrazide moiety through a methylene bridge. The presence of a dioxolane ring further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves a multi-step process:

    Bromination: The starting material, 4-hydroxy-5-methoxybenzaldehyde, undergoes bromination using bromine in an appropriate solvent to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

    Condensation: The brominated aldehyde is then condensed with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide in the presence of an acid catalyst to form the desired hydrazone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrazine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, potentially inhibiting metalloprotein functions. Additionally, the brominated phenyl ring may interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a brominated phenyl ring and a dioxolane ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17BrN2O5

Molecular Weight

373.20 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C14H17BrN2O5/c1-14(21-3-4-22-14)7-12(18)17-16-8-9-5-10(15)13(19)11(6-9)20-2/h5-6,8,19H,3-4,7H2,1-2H3,(H,17,18)/b16-8+

InChI Key

MSWIIHQDWVEILY-LZYBPNLTSA-N

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC

Origin of Product

United States

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